3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a synthetic organic compound that belongs to the class of amides. It is characterized by the presence of a methoxyphenyl group, a tosyl-protected tetrahydroisoquinoline moiety, and a propanamide linkage. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves multiple steps:
-
Formation of the Tetrahydroisoquinoline Core: : The synthesis begins with the preparation of the tetrahydroisoquinoline core. This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system.
-
Tosyl Protection: : The tetrahydroisoquinoline core is then protected with a tosyl group (p-toluenesulfonyl chloride) to prevent unwanted reactions at the nitrogen atom during subsequent steps.
-
Attachment of the Methoxyphenyl Group: : The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the protected tetrahydroisoquinoline.
-
Formation of the Propanamide Linkage: : Finally, the propanamide linkage is formed by reacting the intermediate with a suitable propanoyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxyphenyl group or the tetrahydroisoquinoline ring.
Reduction: Reduction reactions can target the amide linkage or the tosyl-protected nitrogen.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl group or the tosyl-protected nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide depends on its specific biological target. For example:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-6-yl)propanamide: Similar structure but with a different position of the tosyl group.
3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-8-yl)propanamide: Another positional isomer with the tosyl group at the 8-position.
Uniqueness
3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its isomers and analogs.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-19-3-12-25(13-4-19)33(30,31)28-16-15-21-8-9-23(17-22(21)18-28)27-26(29)14-7-20-5-10-24(32-2)11-6-20/h3-6,8-13,17H,7,14-16,18H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVKOHWKKNKDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.